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molecular formula C6H5N5O7 B8651304 3,5-Diamino-2,4,6-trinitrophenol CAS No. 56140-58-0

3,5-Diamino-2,4,6-trinitrophenol

Cat. No. B8651304
M. Wt: 259.13 g/mol
InChI Key: WEWRNDOKCPEMIS-UHFFFAOYSA-N
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Patent
US07057073B2

Procedure details

Diaminopicric acid (0.100 g, 0.386 mmol) is suspended in water (6.85 ml) and a 50% aqueous solution of sodium hydroxide (0.65 ml,12.5 mmol) is added. The suspension is stirred for 0.5 hr in a heated water bath (98–100° C.) to produce an orange-red suspension which is cooled to 4° C. Addition of cold 12N hydrochloric acid (4 ml) produces a deep yellow suspension that is heated to solution. Cooling to 4° C. produces orange-yellow crystals (needles) that are collected, washed with cold 3N hydrochloric acid and dried to give trinitrophloroglucinol (0.085 g) in 84% yield. The IR spectrum for this material corresponds to that for known trinitrophloroglucinol.
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.85 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([OH:14])[C:5]([N+:6]([O-:8])=[O:7])=[C:4](N)[C:3]=1[N+:16]([O-:18])=[O:17].[OH-:19].[Na+].Cl.[OH2:22]>>[N+:16]([C:3]1[C:2]([OH:19])=[C:10]([N+:11]([O-:13])=[O:12])[C:9]([OH:14])=[C:5]([N+:6]([O-:8])=[O:7])[C:4]=1[OH:22])([O-:18])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
NC1=C(C(=C([N+](=O)[O-])C(=C1[N+](=O)[O-])O)N)[N+](=O)[O-]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.65 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
6.85 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The suspension is stirred for 0.5 hr in a heated water bath (98–100° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce an orange-red suspension which
CUSTOM
Type
CUSTOM
Details
produces a deep yellow suspension that
TEMPERATURE
Type
TEMPERATURE
Details
is heated to solution
TEMPERATURE
Type
TEMPERATURE
Details
Cooling to 4° C.
CUSTOM
Type
CUSTOM
Details
produces orange-yellow crystals (needles) that
CUSTOM
Type
CUSTOM
Details
are collected
WASH
Type
WASH
Details
washed with cold 3N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 0.085 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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